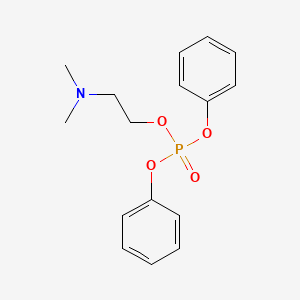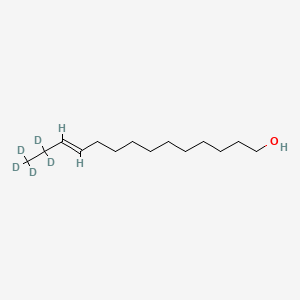
(11E)-Tetradecen-1-ol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11E)-Tetradecen-1-ol-d5: is a deuterated analog of (11E)-Tetradecen-1-ol, a long-chain fatty alcohol. The deuterium labeling at the fifth position makes it useful in various scientific studies, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a double bond at the eleventh position and a hydroxyl group at the first position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (11E)-Tetradecen-1-ol-d5 typically involves the deuteration of (11E)-Tetradecen-1-ol. One common method is the catalytic hydrogenation of the corresponding alkyne using deuterium gas. The reaction is usually carried out in the presence of a palladium catalyst under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O).
化学反应分析
Types of Reactions:
Oxidation: (11E)-Tetradecen-1-ol-d5 can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: (11E)-Tetradecenal-d5, (11E)-Tetradecanoic acid-d5.
Reduction: Tetradecane-d5.
Substitution: (11E)-Tetradecen-1-yl acetate-d5.
科学研究应用
Chemistry: (11E)-Tetradecen-1-ol-d5 is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in the identification and quantification of similar compounds in complex mixtures.
Biology: In biological studies, this compound is used as a tracer to study metabolic pathways involving long-chain fatty alcohols. Its deuterium label allows for precise tracking of the compound within biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs that contain similar structural motifs.
Industry: In the industrial sector, this compound is used in the synthesis of specialized chemicals and materials, particularly those requiring precise isotopic labeling.
作用机制
The mechanism of action of (11E)-Tetradecen-1-ol-d5 involves its interaction with specific enzymes and receptors in biological systems. The deuterium label does not significantly alter the compound’s reactivity but allows for detailed tracking and analysis. The compound primarily targets metabolic pathways involving fatty alcohols and can be used to study enzyme kinetics and substrate specificity.
相似化合物的比较
(11E)-Tetradecen-1-ol: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.
(11Z)-Tetradecen-1-ol: An isomer with a cis double bond, which may exhibit different reactivity and biological activity.
(11E)-Tetradecenal: The aldehyde form, used in fragrance and flavor industries.
Uniqueness: (11E)-Tetradecen-1-ol-d5 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research.
属性
分子式 |
C14H28O |
|---|---|
分子量 |
217.40 g/mol |
IUPAC 名称 |
(E)-13,13,14,14,14-pentadeuteriotetradec-11-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+/i1D3,2D2 |
InChI 键 |
YGHAIPJLMYTNAI-BNWVTDPSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCO |
规范 SMILES |
CCC=CCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


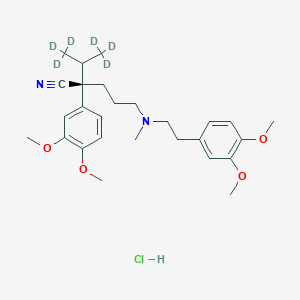
![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)
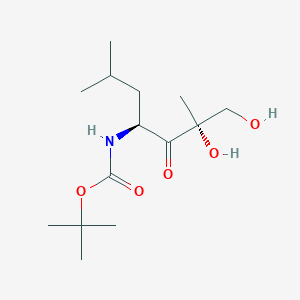
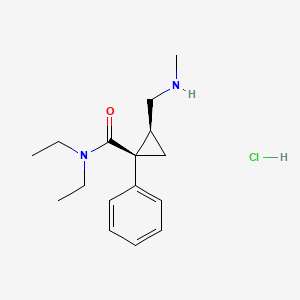


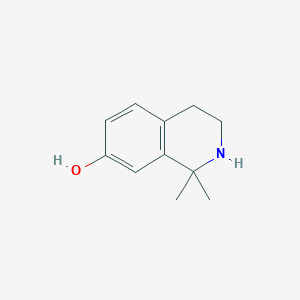
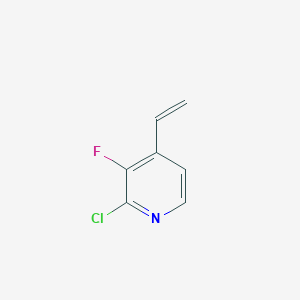
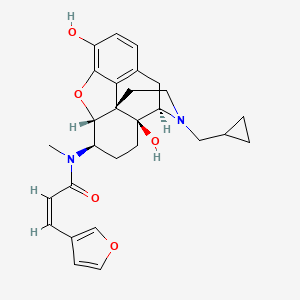
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
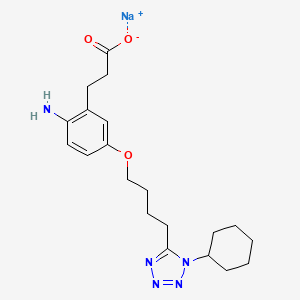
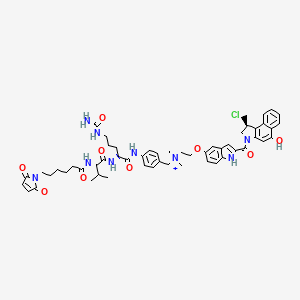
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)
